(2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)tetrahydro-1H-pyrrole-2-carboxylic acid

Description

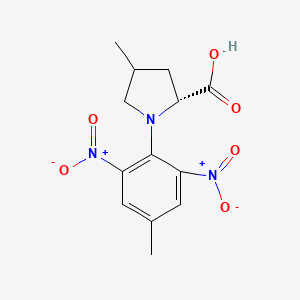

(2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)tetrahydro-1H-pyrrolidine-2-carboxylic acid (CAS: 54014-28-7) is a chiral pyrrolidine derivative with a molecular formula of C₁₃H₁₅N₃O₆ . Structurally, it features:

- A tetrahydro-1H-pyrrolidine (pyrrolidine) ring substituted with a methyl group at the 4-position.

- A 4-methyl-2,6-dinitrophenyl group attached to the pyrrolidine nitrogen.

- A carboxylic acid moiety at the 2-position of the pyrrolidine ring, with the (2R)-configured stereocenter.

This compound is notable for its complex substitution pattern, combining electron-withdrawing nitro groups and a polar carboxylic acid, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

(2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O6/c1-7-3-9(15(19)20)12(10(4-7)16(21)22)14-6-8(2)5-11(14)13(17)18/h3-4,8,11H,5-6H2,1-2H3,(H,17,18)/t8?,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHDNWLCCLEXRR-QHDYGNBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C[C@@H](N(C1)C2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)tetrahydro-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydro-1H-pyrrole Ring: This can be achieved through a cyclization reaction involving a suitable amine and an aldehyde or ketone under acidic or basic conditions.

Introduction of the Carboxylic Acid Group: This step often involves the oxidation of an alcohol group or the hydrolysis of an ester group to form the carboxylic acid.

Attachment of the Dinitrophenyl Group: This is typically done through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)tetrahydro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation of the methyl groups could yield aldehydes or carboxylic acids.

Scientific Research Applications

(2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)tetrahydro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of (2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)tetrahydro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Differences :

- Core Heterocycle : Pyrazole ring (unsaturated, five-membered) vs. pyrrolidine ring (saturated, five-membered).

- Substituents: Pyrazole derivatives feature cyano and ester groups, while the target compound has nitro and carboxylic acid groups.

(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]pyrrolo[1,2-b]pyridazine Derivatives

Structural Differences :

- Core Heterocycle: Pyrrolo[1,2-b]pyridazine (bicyclic) vs. monocyclic pyrrolidine.

- Substituents : Chloro-hydroxyphenyl and ester groups vs. dinitrophenyl and carboxylic acid.

Physicochemical Properties :

- The bicyclic pyrrolo-pyridazine core may reduce conformational flexibility compared to the monocyclic pyrrolidine in the target compound.

Lumped Surrogates in Organic Chemistry

highlights the lumping strategy , where structurally similar compounds are grouped to simplify reaction modeling . For example:

- The target compound could be grouped with other nitro-aromatic pyrrolidines (e.g., analogs with varying methyl/nitro positions).

- Differences in substituent placement (e.g., nitro groups at 2,6-positions vs. other isomers) would significantly alter electronic properties and reactivity, necessitating careful lumping .

Key Research Findings and Implications

Antioxidant Potential: The nitro and carboxylic acid groups in the target compound may synergize to scavenge free radicals, similar to pyrazole derivatives .

Antimicrobial Applications : Structural analogs with nitro groups have shown activity against microbial pathogens, suggesting the target compound warrants similar testing .

Synthetic Challenges : Nitration of the aromatic ring in the target compound likely requires precise control to avoid byproducts, contrasting with the greener synthesis of pyrazole derivatives .

Biological Activity

(2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)tetrahydro-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological effects, mechanisms of action, and relevant case studies that highlight its significance in pharmaceutical applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C12H14N4O4

- Molecular Weight: 278.26 g/mol

- IUPAC Name: this compound

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Interaction with Receptors: It can bind to various receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

- Antimicrobial Activity: Similar compounds have shown efficacy against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.

Biological Activity Data

A summary of biological activities observed in studies involving related pyrrole derivatives is presented below:

Case Studies

Several studies have investigated the biological activities of pyrrole derivatives, including this compound:

- Study on Antitubercular Activity : A study focused on pyrrole derivatives showed that modifications to the pyrrole ring significantly enhanced antitubercular activity, with some compounds displaying effectiveness against drug-resistant strains. The research indicated that the presence of bulky substituents improved binding affinity to the target enzyme, MmpL3, crucial for mycobacterial cell wall synthesis .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various pyrrole derivatives on human cell lines. Results demonstrated that while some compounds exhibited low cytotoxicity, others showed promising selective toxicity towards cancer cells, indicating potential for therapeutic applications in oncology .

- Enzyme Interaction Studies : A detailed analysis revealed that certain derivatives could inhibit specific enzymes involved in metabolic pathways critical for bacterial survival. This suggests a mechanism by which these compounds could serve as effective antimicrobial agents .

Q & A

Basic: What synthetic strategies are recommended for synthesizing (2R)-4-methyl-1-(4-methyl-2,6-dinitrophenyl)tetrahydro-1H-pyrrole-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during intermediate steps, as seen in analogous pyrrolidine-carboxylic acid syntheses .

- Coupling Reactions: Nitrophenyl groups can be introduced via nucleophilic aromatic substitution under controlled conditions to avoid side reactions .

- Stereochemical Control: Chiral auxiliaries or catalysts (e.g., Heck–Matsuda desymmetrization) ensure retention of the (2R) configuration, a method validated in related β-aryl-γ-lactam syntheses .

- Final Hydrolysis: Acidic or basic hydrolysis of ester intermediates yields the carboxylic acid moiety .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., DMSO-d6 solvent system) identify substituents on the pyrrolidine and dinitrophenyl rings. For example, methyl groups at δ ~2.5 ppm and aromatic protons at δ ~7.5–8.5 ppm .

- LCMS/HRMS: Confirm molecular weight (e.g., ESI+ mode) and detect impurities. HRMS with sodium adducts (e.g., [M+Na]+) ensures accurate mass matching .

- HPLC Purity Analysis: Use a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (pH 5.5) to resolve polar byproducts .

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Chiral Chromatography: Employ supercritical fluid chromatography (SFC) or HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers. Adjust mobile phase composition (e.g., isopropanol/CO2 in SFC) for optimal resolution .

- Kinetic Resolution: Use enantioselective catalysts (e.g., palladium complexes in Heck–Matsuda reactions) to favor the (2R) configuration, minimizing racemization .

Advanced: How to optimize reaction conditions to minimize nitro-group reduction or decomposition?

Methodological Answer:

- Temperature Control: Maintain reactions below 60°C to prevent nitro-group degradation, as higher temperatures promote side reactions .

- Redox Buffers: Add stabilizing agents (e.g., BHT at 0.015–0.04%) to scavenge free radicals that could reduce nitro groups .

- Catalyst Screening: Test palladium or nickel catalysts under inert atmospheres to avoid unintended reduction pathways .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/HRMS data with computational predictions (DFT calculations) or literature analogs (e.g., methylpyrrole carboxylates) .

- Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) causing split signals by analyzing spectra at 25°C vs. −40°C .

- Crystallography: If available, single-crystal X-ray diffraction provides definitive structural confirmation .

Basic: What are the key stability considerations for this compound during storage?

Methodological Answer:

- Light Sensitivity: Store in amber vials at −20°C to prevent dinitrophenyl group photodegradation .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group .

- Oxygen Exclusion: Purge storage containers with argon to prevent oxidation of the tetrahydro-pyrrole ring .

Advanced: How to design a stability-indicating assay for long-term studies?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions to identify degradation products .

- HPLC Method Development: Use a gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate degradation peaks from the parent compound .

- Mass Tracking: Employ LC-MS to correlate degradation products with structural changes (e.g., loss of nitro groups or ring opening) .

Advanced: How to address low yields in the final coupling step?

Methodological Answer:

- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) to improve solubility of nitroaromatic intermediates .

- Catalyst Loading: Adjust palladium catalyst concentrations (0.5–2 mol%) and ligands (e.g., BINAP) to enhance cross-coupling efficiency .

- Byproduct Analysis: Use TLC or in-situ IR to monitor reaction progress and quench before side reactions dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.